Dammarenediol II Suppresses VEGF-Induced Retinal Microvascular Hyperpermeability Whereas Protopanaxadiol Shows No Significant Protection
In a streptozotocin-induced diabetic mouse model of retinal vascular leakage, Dammarenediol II administered intraperitoneally at 10 mg/kg and 20 mg/kg significantly suppressed VEGF-induced hyperpermeability, whereas protopanaxadiol (PPD)—the direct C-12 hydroxylation product of Dammarenediol II—administered under identical conditions exhibited no statistically significant protective effect relative to the untreated diabetic control [1]. This head-to-head comparison establishes that the absence of the C-12 hydroxyl group in Dammarenediol II confers distinct vascular protective bioactivity that is lost upon conversion to PPD.
| Evidence Dimension | Suppression of VEGF-induced retinal microvascular hyperpermeability |
|---|---|
| Target Compound Data | Significant suppression at 10 mg/kg and 20 mg/kg (exact permeability reduction percentages available in original publication) |
| Comparator Or Baseline | Protopanaxadiol (PPD) at 10 mg/kg and 20 mg/kg: no significant reduction |
| Quantified Difference | Qualitative difference (active vs. inactive) under identical dosing and model conditions |
| Conditions | Streptozotocin-induced diabetic mice; intraperitoneal administration; VEGF-induced hyperpermeability assay |
Why This Matters
For researchers investigating diabetic microvascular complications, procuring Dammarenediol II rather than PPD is essential to observe vascular protective effects, as the downstream metabolite lacks this specific bioactivity.
- [1] Kim SH, Jung SH, Lee YJ, Han JY, Choi YE, Park HD. Dammarenediol-II Prevents VEGF-Mediated Microvascular Permeability in Diabetic Mice. Phytother Res. 2015;29(12):1910-1916. View Source
